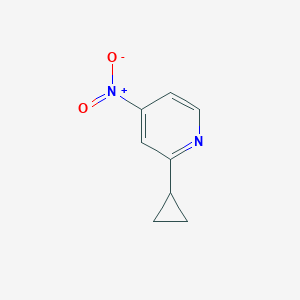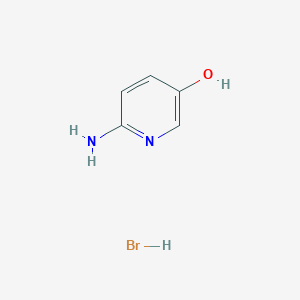
1-(6-氨基嘧啶-4-基)氮杂环丁-3-醇
描述
科学研究应用
构效关系研究
Altenbach 等人 (2008) 对一系列 2-氨基嘧啶作为组胺 H4 受体配体的研究表明嘧啶 6 位对于优化至关重要,特别是当用芳香族和仲胺部分取代叔丁基时。这种优化产生了在体外具有有效活性的化合物,并在动物模型中具有潜在的抗炎和镇痛应用,突出了 H4R 拮抗剂在疼痛管理中的治疗潜力 (Altenbach 等人,2008)。
氮杂环丁烷和氮杂环丁酮化学
Singh 等人 (2008) 的研究详细介绍了氮杂环丁烷和氮杂环丁酮的化学性质和反应,指出了它们的稳定性以及通过开环产生有用的酰胺、烯烃和胺的潜力。这些化合物可用作各种杂环化合物的原料,并可用于合成哌啶和吡咯烷等环状产物。氮杂环丁-2-酮尤其以其在产生 β-内酰胺中的作用而著称,β-内酰胺的应用范围从抗菌剂到酶抑制剂和抗癌剂 (Singh 等人,2008)。
氨基嘧啶衍生物的药理活性
Patel 等人 (2008) 合成了新的氨基嘧啶和硫代嘧啶衍生物,并评估了它们的抗菌和抗结核活性。这项研究强调了此类化合物在开发新的抗菌剂方面的潜力,特别是针对结核病 (Patel 等人,2008)。
作用机制
Target of Action
The compound 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol is a derivative of 2-aminopyrimidin-4 (3H)-one . Compounds based on 2-aminopyrimidin-4 (3H)-one have been used as molecular scaffolds in the design of biologically active compounds, including those with antiviral and antitumor activities . .
Mode of Action
It is known that compounds based on 2-aminopyrimidin-4 (3h)-one interact with their targets to exert antiviral and antitumor activities .
Biochemical Pathways
Compounds based on 2-aminopyrimidin-4 (3h)-one are known to affect various biochemical pathways, leading to their antiviral and antitumor activities .
Result of Action
Compounds based on 2-aminopyrimidin-4 (3h)-one are known to have antiviral and antitumor activities .
生化分析
Biochemical Properties
1-(6-Aminopyrimidin-4-yl)azetidin-3-ol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cyclin-dependent kinases, which are essential for regulating the cell cycle . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes involved.
Cellular Effects
The effects of 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the PI3K/AKT signaling pathway, which is crucial for cell growth, proliferation, and survival . Additionally, 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and reducing enzymatic activity . Additionally, 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol can activate transcription factors that regulate gene expression, leading to changes in the levels of specific proteins within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol has been associated with changes in cellular function, such as altered cell cycle progression and reduced cell viability.
Dosage Effects in Animal Models
The effects of 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways . At high doses, it can cause adverse effects, including toxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
1-(6-Aminopyrimidin-4-yl)azetidin-3-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . These interactions can affect metabolic flux and the levels of various metabolites within the cell. For example, this compound has been shown to influence the metabolism of nucleotides, which are essential for DNA and RNA synthesis.
Transport and Distribution
The transport and distribution of 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . For instance, it has been observed that this compound can be transported across cell membranes by specific transporters, facilitating its distribution to target sites within the cell.
Subcellular Localization
The subcellular localization of 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it has been shown to localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression.
属性
IUPAC Name |
1-(6-aminopyrimidin-4-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-6-1-7(10-4-9-6)11-2-5(12)3-11/h1,4-5,12H,2-3H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJGJPZQJCAQDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene](/img/structure/B1375326.png)



![Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate](/img/structure/B1375333.png)

![4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1375335.png)




![(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid](/img/structure/B1375342.png)
![6-Azaspiro[2.5]octan-4-OL hydrochloride](/img/structure/B1375347.png)
